Home > Products > Screening Compounds P140372 > (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride - 1391546-16-9

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Catalog Number: EVT-2853250
CAS Number: 1391546-16-9
Molecular Formula: C11H15ClF3N
Molecular Weight: 253.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R,S)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methyl amino]propyl] tetrahydro-2-furancarboxamide hydrochloride (Alfuzosin hydrochloride)

Compound Description: Alfuzosin hydrochloride is a selective antagonist of the α1 adrenoreceptor, exhibiting selectivity for α1 receptors in the human prostate. [] It is used to reduce urinary obstruction and alleviate symptoms associated with symptomatic benign prostatic hyperplasia (BPH). []

(5α,17β)-N-{2,5-Bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide (Dutasteride)

Compound Description: Dutasteride is a selective inhibitor of both the type 1 and type 2 isoforms of steroid 5α-reductase. [] It is used for the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss.

Relevance: Dutasteride, like (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, possesses a trifluoromethyl (-CF3) group. [] This structural motif is often incorporated in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The presence of this group in both compounds highlights its importance in drug design but does not imply similar biological activity.

tert-Butyl N-[(S)[(4-[(R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoyl)methyl]carbamoyl]methyl]carbamate (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (1:1) (Ro 17-2218)

Compound Description: Ro 17-2218 is a mixture of four diastereomers and acts as a potent β-agonist, with a preference for the β1-adrenergic receptor. [] It exhibits significant potency, exceeding that of isoprenaline.

Relevance: This compound, while not directly related to (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride in structure, is relevant due to its investigation alongside its individual diastereomers. [] This approach highlights the importance of stereochemistry in drug activity, a crucial consideration for the target compound which exists as a single enantiomer.

(R)-6-[(R)-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide (Ro 17-8648/003)

Compound Description: Ro 17-8648/003 is the most potent diastereomer of the Ro 17-2218 series, exhibiting strong β-agonist properties, particularly for the β1-receptor. [] It displays high binding affinity for membrane receptors and has a prolonged duration of action.

(3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist with a long duration of action. [] Its prolonged effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1 in vivo. []

Relevance: Both RTI-5989-97 and (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride are chiral molecules, emphasizing the importance of stereochemistry in their biological activities. [] While structurally diverse, they highlight the role of specific molecular targets, in this case, the κ-opioid receptor for RTI-5989-97, in driving pharmacological action.

(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

Compound Description: Similar to RTI-5989-97, RTI-5989-194 is a selective κ-opioid receptor antagonist with a long duration of action, also attributed to its ability to activate JNK1. []

Relevance: RTI-5989-194 belongs to the same class of κ-opioid receptor antagonists as RTI-5989-97 and shares a similar structure. [] This comparison underscores the exploration of structural analogs in drug development to optimize pharmacological properties while maintaining target specificity.

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

Compound Description: RTI-5989-241 is another selective κ-opioid receptor antagonist with a long duration of action, also believed to be related to its ability to activate JNK1. []

Relevance: This compound highlights, along with RTI-5989-97 and RTI-5989-194, the development of a series of structurally related κ-opioid receptor antagonists. [] They demonstrate the iterative process of drug design, where subtle modifications within a core structure aim to optimize efficacy, duration of action, or other desired pharmacological characteristics.

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a selective κ-opioid receptor antagonist that also demonstrates a long duration of action, attributed to its activation of JNK1. []

Relevance: Like the other RTI compounds, JDTic reinforces the concept of exploring a family of structurally similar compounds to target the κ-opioid receptor. [] These molecules provide insights into structure-activity relationships and guide the development of more potent and selective therapeutics.

Nor-binaltorphimine (Nor-BNI)

Compound Description: Nor-BNI is a well-known, long-acting κ-opioid receptor antagonist. [] Like the other long-acting antagonists discussed, its extended duration of action is associated with JNK1 activation. []

Relevance: Nor-BNI serves as a reference compound for long-acting κ-opioid receptor antagonists. [] Its inclusion in the study alongside the RTI compounds and JDTic helps to establish a connection between the duration of action and JNK1 activation for this class of molecules.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140, Aplaviroc)

Compound Description: 873140 (Aplaviroc) is a potent allosteric antagonist of the CCR5 receptor. [] It is significant for its potent antiviral effects against HIV-1. []

Relevance: Like (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, 873140 is an amine hydrochloride salt. [] Although their structures and pharmacological targets are different, this similarity highlights the diverse application of amine hydrochlorides in medicinal chemistry.

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of chemokines to CCR5, preventing the receptor activation that is crucial for HIV-1 entry into cells.

Relevance: Sch-C, like 873140 and (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, underscores the importance of specific molecular configurations for effective interaction with biological targets. [] Each compound, through its unique structure, exhibits a specific mode of action.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690, Vicriviroc)

Compound Description: Sch-D (SCH 417,690), also known as Vicriviroc, is another noncompetitive allosteric antagonist of the CCR5 receptor. [, ] Similar to Sch-C, it prevents HIV-1 entry by blocking chemokine binding to CCR5.

Relevance: Sch-D, similar to (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, possesses a trifluoromethylphenyl group. [, ] This structural similarity highlights the use of this moiety in designing molecules that interact with distinct biological targets. The different activities of these compounds emphasize that the presence of a shared group does not dictate similar function.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857, Maraviroc)

Compound Description: UK-427,857, also known as Maraviroc, is a CCR5 receptor antagonist that binds to an allosteric site on the receptor. [, ] It inhibits HIV-1 entry by preventing the conformational changes needed for viral fusion and entry.

Relevance: UK-427,857, like (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, emphasizes the importance of chirality in drug design. [, ] Its specific stereochemistry allows it to selectively interact with the CCR5 receptor. This example underscores the importance of chirality for molecular recognition and biological activity.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a potent antagonist of the CCR5 receptor. [] It inhibits the binding of both chemokines MIP-1α and RANTES to CCR5, indicating a distinct binding mode compared to some other CCR5 antagonists.

Relevance: Similar to (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, TAK-779 is an amine hydrochloride salt. [] This shared feature emphasizes the importance of charge and solubility considerations in drug design, even when targeting different biological pathways.

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and selective noncompetitive inhibitor of the CCR5 receptor. [] It demonstrates potent inhibitory activity against monocyte migration and HIV-1 infection. []

Relevance: Like both (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride and Sch-D, INCB9471 incorporates a trifluoromethyl group within its structure. [] This further underscores the prevalence of this chemical group in medicinal chemistry, highlighting its use in designing molecules with diverse biological activities.

Overview

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chiral compound with significant relevance in pharmaceutical chemistry. Its molecular formula is C11H14F3NC_{11}H_{14}F_{3}N, and it has a molecular weight of approximately 253.69 g/mol. This compound is particularly noted for its role in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia associated with parathyroid carcinoma.

Source

This compound is synthesized through various chemical processes, including palladium-catalyzed coupling reactions and subsequent hydrogenation steps. It is commercially available from multiple suppliers for research purposes .

Classification

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride falls under the category of amines and is classified as a secondary amine due to the presence of one nitrogen atom connected to two carbon-containing groups. Its unique trifluoromethyl substitution enhances its lipophilicity and biological activity, making it an interesting candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves several key steps:

  1. Palladium-Catalyzed Coupling Reaction: The initial step usually employs a Mizoroki–Heck cross-coupling reaction, where a trifluoromethyl-substituted aryl halide is coupled with an appropriate alkene in the presence of a palladium catalyst, such as palladium acetate, and a base like tetrabutylammonium acetate.
  2. Hydrogenation: Following the coupling reaction, the resulting intermediate undergoes hydrogenation to yield the final amine product. This step can be conducted under conventional heating or microwave-assisted conditions, which significantly reduces reaction times while maintaining high yields and purity.
  3. Purification: The product is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels for research applications.
Molecular Structure Analysis

The molecular structure of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can be described as follows:

  • Molecular Formula: C11H14F3NC_{11}H_{14}F_{3}N
  • Molecular Weight: 253.69 g/mol
  • Structural Features:
    • A chiral center at the second carbon atom.
    • A trifluoromethyl group (-CF₃) attached to a phenyl ring, contributing to its unique electronic properties.
    • The compound exhibits both hydrophobic (due to the trifluoromethyl group) and hydrophilic characteristics (due to the amine group), influencing its solubility and interaction with biological systems.
Chemical Reactions Analysis

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride participates in various chemical reactions primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to participate in reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, forming stable ammonium salts under acidic conditions.

The trifluoromethyl group significantly influences these reactions by enhancing electron-withdrawing effects, which can stabilize intermediates during nucleophilic attacks or affect reaction kinetics .

Mechanism of Action

The pharmacological activity of (S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride primarily involves modulation of neurotransmitter systems:

  • Target Interaction: This compound primarily interacts with serotonin reuptake transporters located at presynaptic terminals. By blocking these transporters, it inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in synaptic clefts.
  • Biochemical Pathways: The enhanced serotonergic transmission can result in mood elevation and potential anxiolytic effects, making it relevant for studies related to depression and anxiety disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids to form stable hydrochloride salts; may also undergo oxidation under certain conditions.

Relevant Data

The compound has been characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity levels .

Applications

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has several notable applications:

  1. Pharmaceutical Research: It serves as an intermediate in the synthesis of Cinacalcet hydrochloride, which is used clinically for managing secondary hyperparathyroidism.
  2. Neuroscience Studies: Its potential effects on serotonin levels make it a candidate for research into mood disorders and central nervous system modulation.
  3. Chemical Synthesis: The compound's reactivity allows it to be utilized in various synthetic pathways for developing new therapeutic agents or chemical probes .

Properties

CAS Number

1391546-16-9

Product Name

(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

IUPAC Name

(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

Molecular Formula

C11H15ClF3N

Molecular Weight

253.69

InChI

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1

InChI Key

CJNUAORXKUDOAK-PPHPATTJSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.